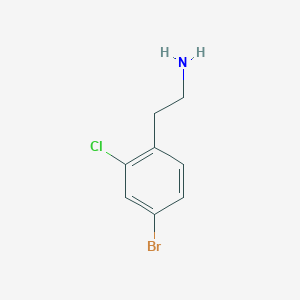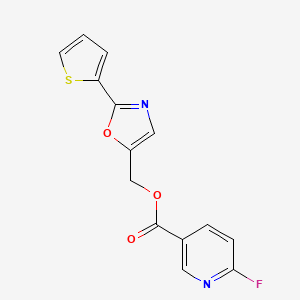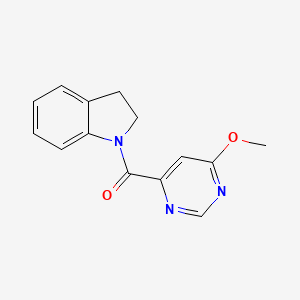
2-(4-溴-2-氯苯基)乙胺
描述
“2-(4-Bromo-2-chlorophenyl)ethanamine” is a chemical compound . It is a derivative of phenethylamine, a class of compounds with various applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2-chlorophenyl)ethanamine” is characterized by the presence of bromine and chlorine atoms on the phenyl ring . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.科学研究应用
代谢和鉴定
一项关于大鼠中精神活性苯乙胺的代谢的研究鉴定了与2-(4-溴-2-氯苯基)乙胺在结构上相关的化合物的几种代谢物,展示了此类化合物在线性系统中经历的途径。这项研究有助于理解类似化合物的生物转化,这对于药理学和毒理学研究至关重要(Kanamori et al., 2002)。
合成方法论
对合成方法论的研究导致了具有在材料科学和制药学中潜在应用的新化合物的开发。例如,通过钯催化的 Suzuki 交叉偶联反应对 2-溴-4-氯苯基-2-溴丁酸酯进行选择性芳基化,展示了具有不同电子和光学性质的衍生物的产生,这对于设计新材料和药物至关重要(Nazeer et al., 2020)。
分子动力学和计算研究
计算研究已被用于了解类似化合物的反应性、电子性质和潜在应用。例如,对咪唑与各种2-溴-1-芳基乙酮衍生物的亲核取代反应的计算研究提供了对这些化合物化学行为的见解,这对于设计反应途径和预测新的化合物性质至关重要(Erdogan & Erdoğan, 2019)。
环境应用
在环境科学的背景下,鉴定和分析新型精神活性物质,包括与2-(4-溴-2-氯苯基)乙胺在结构上相关的物质,对于监测水质和了解这些化合物的环境影响至关重要。诸如 HPLC-Q-TOF-MS 等技术已被用来鉴定和定量生物材料中的新型化合物,有助于评估它们在环境样品中存在的可能性和潜在的毒理作用(Wiergowski et al., 2017)。
安全和危害
属性
IUPAC Name |
2-(4-bromo-2-chlorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYRSYUPFKJPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)



![N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2800593.png)



![N-(4-methoxyphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800601.png)
![N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2800602.png)
![4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800604.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2800606.png)
